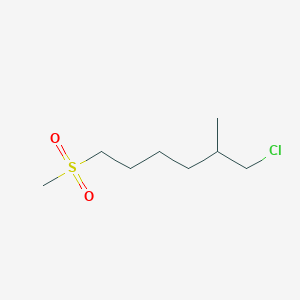

1-Chloro-2-methyl-6-(methylsulfonyl)hexane

Beschreibung

1-Chloro-2-methyl-6-(methylsulfonyl)hexane is a halogenated sulfone derivative with a hexane backbone. Its structure features a chlorine atom at position 1, a methyl group at position 2, and a methylsulfonyl group (-SO₂CH₃) at position 5. This compound combines electrophilic (chlorine), hydrophobic (methyl), and strongly polar (sulfone) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The sulfone group enhances stability and modulates electronic properties, while the chloro and methyl groups influence steric effects and reactivity .

Eigenschaften

Molekularformel |

C8H17ClO2S |

|---|---|

Molekulargewicht |

212.74 g/mol |

IUPAC-Name |

1-chloro-2-methyl-6-methylsulfonylhexane |

InChI |

InChI=1S/C8H17ClO2S/c1-8(7-9)5-3-4-6-12(2,10)11/h8H,3-7H2,1-2H3 |

InChI-Schlüssel |

UHWBCJXAOUSYAU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCCCS(=O)(=O)C)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-methyl-6-(methylsulfonyl)hexane typically involves the chlorination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 2-methylhexane with thionyl chloride (SOCl2) to introduce the chlorine atom. This is followed by the reaction with methylsulfonyl chloride (CH3SO2Cl) under basic conditions to introduce the methylsulfonyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of reactive chlorinating agents and sulfonyl chlorides .

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-2-methyl-6-(methylsulfonyl)hexane can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Products include alcohols, amines, or other substituted derivatives.

Oxidation: Products include sulfone derivatives.

Reduction: Products include simpler hydrocarbons and removal of the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-methyl-6-(methylsulfonyl)hexane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce chlorine and methylsulfonyl groups into other molecules.

Biology: Studied for its potential effects on biological systems, although specific applications are limited.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Chloro-2-methyl-6-(methylsulfonyl)hexane involves its reactivity with nucleophiles and oxidizing or reducing agents. The chlorine atom and the methylsulfonyl group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Functional Group Variations

Key Observations :

- Polarity and Reactivity: The methylsulfonyl group in the target compound imparts higher polarity compared to phenoxy or ketone derivatives, influencing solubility and reactivity in nucleophilic substitutions .

- Thermal Stability : Sulfones (e.g., methylsulfonyl derivatives) exhibit greater thermal stability than sulfonyl chlorides or ketones, making them suitable for high-temperature reactions .

Spectroscopic and Conformational Analysis

- ¹H NMR: Methylsulfonyl groups cause significant deshielding (δ 3.0–3.5 ppm for adjacent protons), distinguishing them from phenoxy (δ 6.5–7.5 ppm) or ketone (δ 2.1–2.6 ppm) derivatives .

- Conformational Preferences: The bulky methylsulfonyl group at C6 likely stabilizes extended conformations to minimize steric clashes, similar to 1-methylcyclohexanol systems analyzed in conformational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.